molecular formula C17H19F3N4O3 B12617088 1,7-Diazaspiro[4.5]decane-7-acetamide, 1-(3-amino-2,5,6-trifluorobenzoyl)-6-oxo-, (5R)-

1,7-Diazaspiro[4.5]decane-7-acetamide, 1-(3-amino-2,5,6-trifluorobenzoyl)-6-oxo-, (5R)-

Cat. No.: B12617088
M. Wt: 384.35 g/mol
InChI Key: KFGPVOFHSJYIFZ-KRWDZBQOSA-N
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Description

1,7-Diazaspiro[45]decane-7-acetamide, 1-(3-amino-2,5,6-trifluorobenzoyl)-6-oxo-, (5R)- is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Diazaspiro[4.5]decane-7-acetamide, 1-(3-amino-2,5,6-trifluorobenzoyl)-6-oxo-, (5R)- involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. One common method involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This domino reaction forms three carbon-carbon bonds and results in the highly regioselective C-C coupling and spiro scaffold formation .

Industrial Production Methods

Industrial production of this compound typically involves scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1,7-Diazaspiro[4.5]decane-7-acetamide, 1-(3-amino-2,5,6-trifluorobenzoyl)-6-oxo-, (5R)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1,7-Diazaspiro[4.5]decane-7-acetamide, 1-(3-amino-2,5,6-trifluorobenzoyl)-6-oxo-, (5R)- has numerous applications in scientific research:

    Chemistry: The compound’s unique structure makes it a valuable building block for synthesizing more complex molecules. It is often used in the development of new synthetic methodologies and reaction mechanisms.

    Biology: In biological research, the compound is studied for its potential as a biochemical probe. Its interactions with various biomolecules can provide insights into cellular processes and pathways.

    Medicine: The compound’s potential therapeutic properties are of great interest in medicinal chemistry. It is investigated for its efficacy in treating various diseases, including cancer and neurological disorders.

    Industry: In the industrial sector, the compound is used in the development of advanced materials and chemical processes. Its unique properties can enhance the performance and efficiency of various applications.

Mechanism of Action

The mechanism of action of 1,7-Diazaspiro[4.5]decane-7-acetamide, 1-(3-amino-2,5,6-trifluorobenzoyl)-6-oxo-, (5R)- involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways. The exact mechanism depends on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,7-Diazaspiro[4.5]decane-7-acetamide, 1-(3-amino-2,5,6-trifluorobenzoyl)-6-oxo-, (5R)- stands out due to its specific functional groups and stereochemistry. The presence of the trifluorobenzoyl group and the (5R) configuration contribute to its unique reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities or chemical properties, making it a valuable target for further research and development.

Properties

Molecular Formula

C17H19F3N4O3

Molecular Weight

384.35 g/mol

IUPAC Name

2-[(5R)-1-(3-amino-2,5,6-trifluorobenzoyl)-10-oxo-1,9-diazaspiro[4.5]decan-9-yl]acetamide

InChI

InChI=1S/C17H19F3N4O3/c18-9-7-10(21)14(20)12(13(9)19)15(26)24-6-2-4-17(24)3-1-5-23(16(17)27)8-11(22)25/h7H,1-6,8,21H2,(H2,22,25)/t17-/m0/s1

InChI Key

KFGPVOFHSJYIFZ-KRWDZBQOSA-N

Isomeric SMILES

C1C[C@]2(CCCN2C(=O)C3=C(C(=CC(=C3F)F)N)F)C(=O)N(C1)CC(=O)N

Canonical SMILES

C1CC2(CCCN2C(=O)C3=C(C(=CC(=C3F)F)N)F)C(=O)N(C1)CC(=O)N

Origin of Product

United States

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